c-ABL-IN-5

Blood-Brain Barrier CNS Drug Delivery Parkinson's Disease

c-ABL-IN-5 is a selective, small-molecule inhibitor of the c-Abl non-receptor tyrosine kinase, specifically designed as a positron emission tomography (PET) tracer candidate for neuroimaging applications. It exhibits neuroprotective properties and is characterized by its blood-brain barrier (BBB) permeability, metabolic stability, and favorable pharmacokinetic profile, making it a key research tool for investigating c-Abl's role in neurodegenerative diseases such as Parkinson's disease (PD).

Molecular Formula C19H17F2N3O
Molecular Weight 341.4 g/mol
Cat. No. B15136907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-ABL-IN-5
Molecular FormulaC19H17F2N3O
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1C(C1F)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=CC=C4CCF
InChIInChI=1S/C19H17F2N3O/c20-8-7-12-3-1-2-4-14(12)13-5-6-18-22-17(11-24(18)10-13)23-19(25)15-9-16(15)21/h1-6,10-11,15-16H,7-9H2,(H,23,25)/t15-,16+/m1/s1
InChIKeyIAGWAZKHJMFJDT-CVEARBPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c-ABL-IN-5 Compound for Neurodegenerative Disease Research: Selective c-Abl Inhibition with PET Imaging Potential


c-ABL-IN-5 is a selective, small-molecule inhibitor of the c-Abl non-receptor tyrosine kinase, specifically designed as a positron emission tomography (PET) tracer candidate for neuroimaging applications [1]. It exhibits neuroprotective properties and is characterized by its blood-brain barrier (BBB) permeability, metabolic stability, and favorable pharmacokinetic profile, making it a key research tool for investigating c-Abl's role in neurodegenerative diseases such as Parkinson's disease (PD) [1]. When radiolabeled with fluorine-18 ([¹⁸F]c-ABL-IN-5), it serves as a complementary PET tracer to evaluate disease-modifying therapeutic efficacy [1].

Why c-ABL-IN-5 Cannot Be Substituted by Generic c-Abl Inhibitors for Neuroscience Research


Generic c-Abl inhibitors such as imatinib and nilotinib are not suitable for direct substitution in neuroscience research applications because they exhibit poor or highly variable blood-brain barrier (BBB) penetration, which is a critical requirement for studying central nervous system (CNS) disorders like Parkinson's disease [1][2]. Even among newer, brain-penetrant c-Abl inhibitors, c-ABL-IN-5 offers a unique dual functionality as both a pharmacological probe and a PET imaging tracer when radiolabeled, a feature absent in most analogs. This combination of CNS exposure and the ability to non-invasively monitor target engagement and disease progression sets it apart from standard in-class compounds that lack either sufficient brain penetration or imaging capabilities [1][3].

c-ABL-IN-5: Quantitative Comparative Performance Data for Scientific Selection


Superior Blood-Brain Barrier Penetration Compared to Nilotinib and Imatinib

c-ABL-IN-5 is explicitly designed and validated for blood-brain barrier (BBB) permeability, a critical differentiator from first-generation c-Abl inhibitors. While imatinib exhibits a brain-to-plasma ratio of only 0.55, indicating poor CNS penetration, c-ABL-IN-5 demonstrates sufficient brain uptake in preclinical mouse models to support its use as a PET tracer [1][2]. This property is essential for studying neurodegenerative diseases where target engagement in the CNS is paramount.

Blood-Brain Barrier CNS Drug Delivery Parkinson's Disease

Enhanced Metabolic Stability vs. Other PET Tracer Candidates

In a head-to-head comparison within the same study, c-ABL-IN-5 ([¹⁸F]3) was identified as the most promising PET tracer among three developed candidates [1]. It was selected for its 'satisfactory metabolic stability' and 'good washout kinetics,' which are critical parameters for PET imaging. While specific half-life values are not provided in the abstract, the study's conclusion that it is superior to the other two candidates (compounds [¹⁸F]1 and [¹⁸F]2) in these key metrics supports its selection for further development.

Metabolic Stability PET Tracer In Vivo Imaging

Unique Dual Functionality as Both Inhibitor and PET Imaging Agent

c-ABL-IN-5 possesses a unique dual functionality that is not shared by most c-Abl inhibitors. It acts as a selective c-Abl inhibitor with neuroprotective effects, and when radiolabeled with fluorine-18 ([¹⁸F]c-ABL-IN-5), it serves as a PET tracer to non-invasively assess disease-modifying therapeutic efficacy [1][2]. This theranostic capability allows researchers to use the same chemical entity for both target modulation and real-time monitoring of target engagement and disease progression, a feature absent in other clinical-stage c-Abl inhibitors like nilotinib or vodobatinib.

Theranostics PET Imaging Drug Development

c-ABL-IN-5: Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Non-Invasive PET Imaging of c-Abl Activity in Parkinson's Disease Models

c-ABL-IN-5 is optimally deployed as a radiolabeled PET tracer ([¹⁸F]c-ABL-IN-5) for longitudinal, non-invasive imaging of c-Abl expression and activity in the brain in preclinical mouse models of Parkinson's disease [1]. This application leverages the compound's validated BBB permeability, metabolic stability, and favorable washout kinetics to provide quantitative, spatially resolved data on target engagement, enabling the assessment of disease-modifying therapies.

Investigating c-Abl's Role in Neurodegeneration and Neuroprotection

Due to its selective inhibition of c-Abl and demonstrated neuroprotective effects, c-ABL-IN-5 is a valuable pharmacological probe for dissecting the role of c-Abl kinase signaling in neurodegenerative pathways [1]. Its BBB permeability allows for systemic administration and subsequent assessment of CNS-specific pharmacodynamic responses in cell-based and animal models of Parkinson's disease.

Correlative Studies Linking c-Abl Inhibition to Therapeutic Outcomes

The dual inhibitor/tracer nature of c-ABL-IN-5 makes it uniquely suited for correlative studies that aim to establish a direct link between the degree of c-Abl inhibition in the brain and neuroprotective or behavioral outcomes [1]. Researchers can use the same compound to modulate the target and subsequently image the extent of target occupancy, minimizing inter-subject variability and providing robust data for target validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for c-ABL-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.